

Pharmacological Profile of ST-193 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: ST-193 hydrochloride

Cat. No.: B2488844

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Introduction

ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of **ST-193 hydrochloride** as a potential therapeutic agent for arenavirus-induced hemorrhagic fevers.

Physicochemical Properties

A summary of the known physicochemical properties of **ST-193 hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **ST-193 Hydrochloride**

Property	Value
CAS Number	489416-12-8
Chemical Formula	C ₂₄ H ₂₆ ClN ₃ O
Molecular Weight	407.94 g/mol
Appearance	White to off-white crystalline powder
Melting Point	193-196 °C
Solubility	Soluble in Methanol

In Vitro Pharmacological Profile

ST-193 hydrochloride demonstrates potent inhibitory activity against a range of arenaviruses by preventing viral entry into host cells.

Antiviral Activity

The half-maximal inhibitory concentrations (IC₅₀) of **ST-193 hydrochloride** against various arenavirus pseudotypes are summarized in Table 2.

Table 2: In Vitro Antiviral Activity of **ST-193 Hydrochloride** against Arenavirus Pseudotypes

Virus	IC ₅₀ (nM)
Guanarito	0.44
Junin	0.62
Lassa	1.4
Machupo	3.1
Sabiá	0.2 - 12

Experimental Protocol: Pseudotyped Virus Entry Assay

This assay is designed to quantify the inhibition of arenavirus entry by **ST-193 hydrochloride** using a lentiviral pseudotyping system.

Objective: To determine the IC₅₀ of **ST-193 hydrochloride** against arenaviruses.

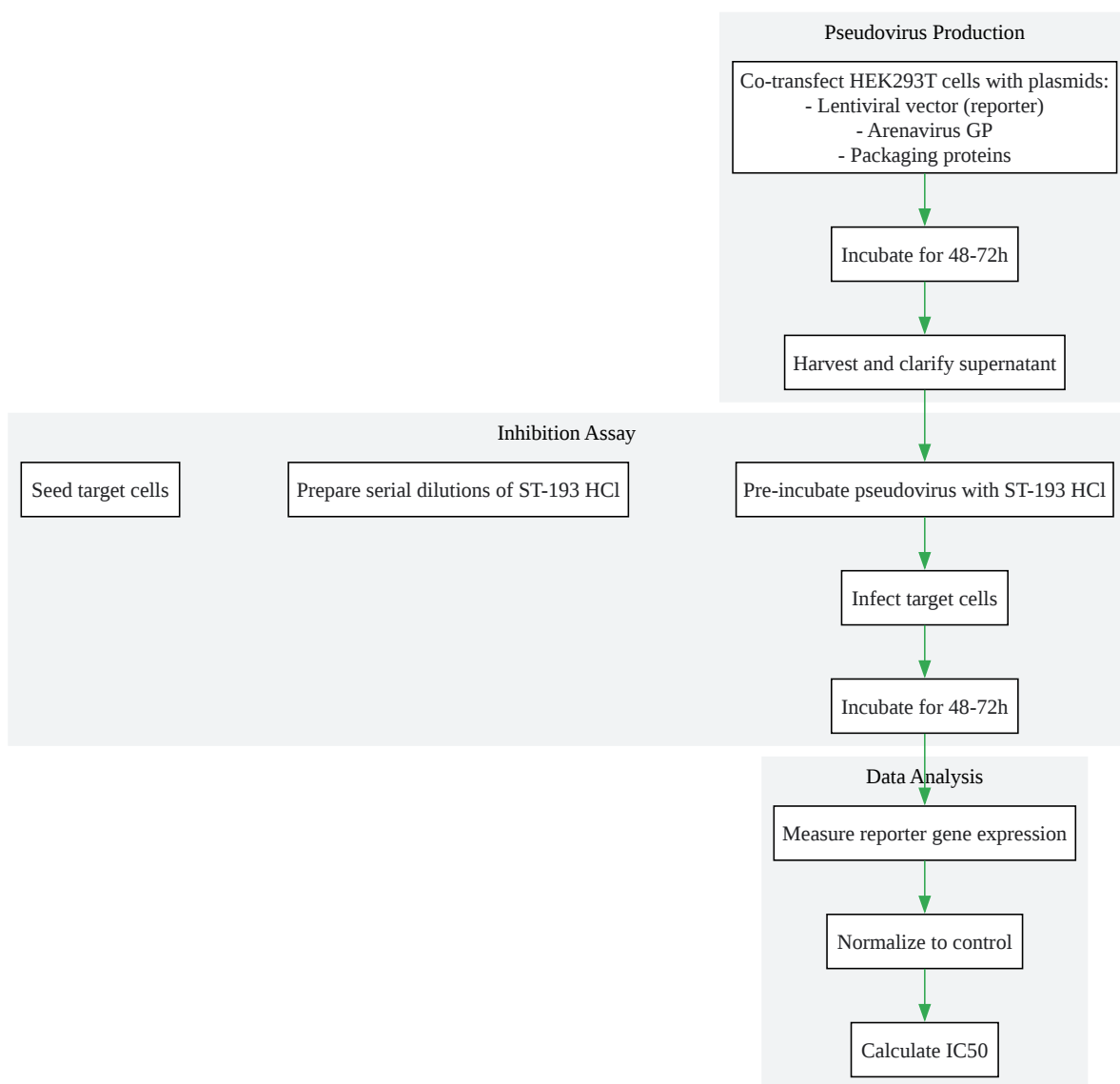
Materials:

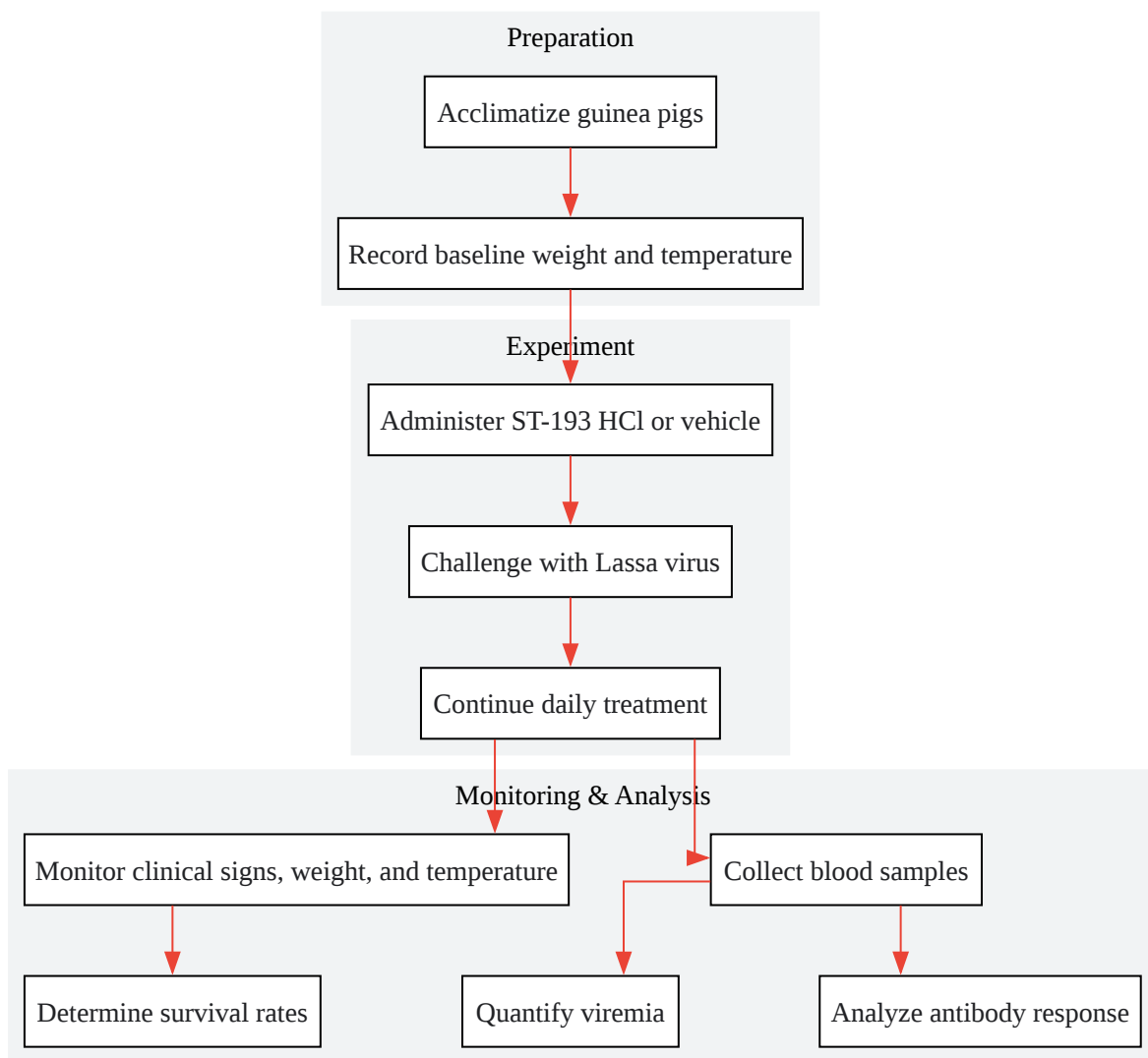
- HEK293T cells
- Lentiviral vector encoding a reporter gene (e.g., luciferase or GFP)
- Plasmids encoding the arenavirus glycoprotein (GP) of interest
- Plasmids encoding lentiviral packaging proteins (e.g., Gag-Pol, Rev)
- Transfection reagent (e.g., PEI)
- **ST-193 hydrochloride**
- Cell culture medium and supplements
- Luciferase assay reagent or flow cytometer

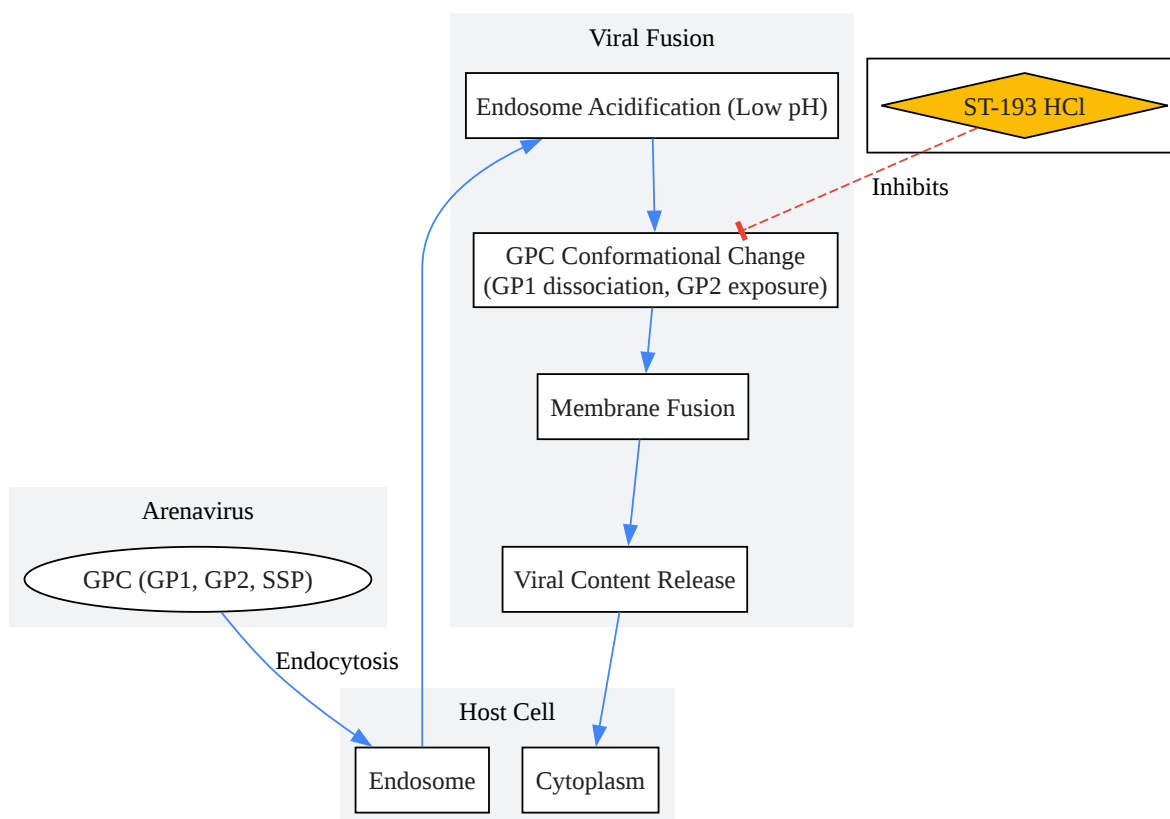
Methodology:

- Pseudovirus Production:
 - Co-transfect HEK293T cells with the lentiviral reporter vector, the arenavirus GP expression plasmid, and the packaging plasmids.
 - Incubate the cells for 48-72 hours to allow for the production of pseudotyped viral particles.
 - Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.
- Inhibition Assay:
 - Seed target cells (e.g., Vero E6) in a 96-well plate.

- Prepare serial dilutions of **ST-193 hydrochloride**.
- Pre-incubate the pseudoviruses with the different concentrations of **ST-193 hydrochloride** for 1 hour at 37°C.
- Infect the target cells with the pseudovirus-drug mixture.
- Incubate for 48-72 hours.
- Data Analysis:
 - Measure the reporter gene expression (luciferase activity or GFP-positive cells).
 - Normalize the results to a no-drug control.
 - Calculate the IC₅₀ value by fitting the data to a dose-response curve.







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